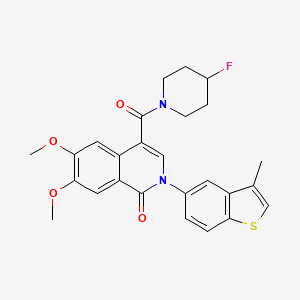

LPA5 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H25FN2O4S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

4-(4-fluoropiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one |

InChI |

InChI=1S/C26H25FN2O4S/c1-15-14-34-24-5-4-17(10-18(15)24)29-13-21(25(30)28-8-6-16(27)7-9-28)19-11-22(32-2)23(33-3)12-20(19)26(29)31/h4-5,10-14,16H,6-9H2,1-3H3 |

InChI Key |

HELXFZDNFAKTSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCC(CC5)F |

Origin of Product |

United States |

Foundational & Exploratory

LPA5 Antagonist Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor (GPCR), has emerged as a significant target in drug discovery due to its involvement in a myriad of physiological and pathological processes, including neuropathic pain, inflammation, and immune responses. Antagonists of LPA5 offer a promising therapeutic strategy by selectively blocking the downstream signaling cascades initiated by its endogenous ligand, lysophosphatidic acid (LPA). This technical guide provides an in-depth exploration of the mechanism of action of LPA5 antagonists, detailing the intricate signaling pathways, summarizing key quantitative data, and outlining experimental protocols for their characterization.

The LPA5 Receptor and its Endogenous Ligand

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to at least six distinct GPCRs, designated LPA1-6[1][2][3][4]. LPA5, encoded by the LPAR5 gene, is a rhodopsin-like GPCR that plays a crucial role in mediating the diverse cellular responses to LPA[5]. Under physiological conditions, LPA signaling is vital for processes such as neurogenesis. However, elevated levels of LPA are associated with various disease states, including chronic inflammatory disorders, autoimmune diseases, and cancer.

Core Mechanism of Action of LPA5 Antagonists

LPA5 antagonists are molecules designed to inhibit the biological functions of the LPA5 receptor. The primary mechanism of action for most LPA5 antagonists is competitive inhibition . These antagonists bind to the same orthosteric site on the LPA5 receptor as the endogenous ligand, LPA, but fail to induce the conformational changes necessary for receptor activation. By occupying the binding site, they prevent LPA from binding and initiating downstream signaling cascades. Some antagonists may also act as inverse agonists , not only blocking the agonist's effect but also reducing the basal, constitutive activity of the receptor.

The therapeutic effects of LPA5 antagonists stem from the blockade of these signaling pathways, which are implicated in the pathophysiology of various diseases. For instance, by inhibiting LPA5-mediated signaling in microglia and mast cells, these antagonists can attenuate inflammatory and neuropathic pain.

LPA5 Signaling Pathways

Upon activation by LPA, the LPA5 receptor couples to several heterotrimeric G proteins, primarily Gq/11, G12/13, and Gs, to initiate distinct downstream signaling cascades. LPA5 antagonists effectively block all of these pathways.

Gq/11-Mediated Pathway: Calcium Mobilization

-

Activation: LPA binding to LPA5 leads to the activation of the Gαq subunit.

-

Downstream Cascade: Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Cellular Response: The resulting increase in intracellular calcium concentration is a key signaling event that can trigger various cellular responses, including enzyme activation and gene transcription.

-

Antagonist Action: LPA5 antagonists prevent the Gq-mediated increase in intracellular calcium levels.

G12/13-Mediated Pathway: Cytoskeletal Reorganization

-

Activation: LPA5 can also couple to Gα12/13 proteins.

-

Downstream Cascade: The Gα12/13 pathway primarily signals through the Rho family of small GTPases (RhoA). Activation of RhoA leads to the activation of Rho-associated kinase (ROCK), which in turn influences the actin cytoskeleton.

-

Cellular Response: This pathway is critically involved in regulating cell shape, motility, and neurite retraction.

-

Antagonist Action: By blocking this pathway, LPA5 antagonists can inhibit processes like cell migration.

Gs-Mediated Pathway: cAMP Production

-

Activation: LPA5 activation can also lead to the stimulation of the Gαs subunit.

-

Downstream Cascade: Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Cellular Response: cAMP acts as a second messenger, activating protein kinase A (PKA) and influencing various cellular functions, including gene expression through the phosphorylation of the cAMP-responsive element-binding protein (CREB).

-

Antagonist Action: LPA5 antagonists block the LPA-induced accumulation of cAMP.

Visualization of LPA5 Signaling and Antagonist Action

The following diagram illustrates the key signaling pathways initiated by LPA5 and the points of inhibition by LPA5 antagonists.

Caption: LPA5 signaling pathways and antagonist inhibition.

Quantitative Data of LPA5 Antagonists

The potency of LPA5 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.

| Antagonist | Assay Type | Cell Line | IC50 (µM) | Reference |

| AS2717638 | cAMP Assay | - | 0.038 | |

| Compound 3 | LPA-mediated activation | Human Mast Cells (HMC-1) | 0.141 | |

| Compound 3 | LPA-mediated activation | Mouse Microglia (BV-2) | 0.730 | |

| Compound 7e | LPA5 Activity | - | 0.12 | |

| RLPA-84 (Compound 65) | Calcium Mobilization | - | - | |

| RLPA-86 (Compound 66) | Calcium Mobilization | - | - |

Experimental Protocols

The characterization of LPA5 antagonists relies on a variety of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is a primary method for assessing the Gq-mediated signaling of LPA5.

-

Objective: To measure the ability of an LPA5 antagonist to inhibit LPA-induced increases in intracellular calcium concentration.

-

Cell Line: A cell line endogenously or recombinantly expressing the LPA5 receptor (e.g., CHO-K1 or HEK293 cells stably expressing human LPA5).

-

Methodology:

-

Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for attachment.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) for 30-60 minutes at 37°C in the dark.

-

Antagonist Incubation: Wash the cells to remove excess dye. Add the LPA5 antagonist at various concentrations and incubate for a predetermined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of LPA (typically the EC80 concentration) to stimulate the cells.

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

-

Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response to LPA alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

cAMP Accumulation Assay

This assay is used to evaluate the Gs-mediated signaling of LPA5.

-

Objective: To measure the ability of an LPA5 antagonist to inhibit LPA-induced accumulation of intracellular cAMP.

-

Cell Line: A cell line expressing the LPA5 receptor.

-

Methodology:

-

Cell Plating and Treatment: Seed cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Add the LPA5 antagonist at various concentrations.

-

Agonist Stimulation: Add LPA to stimulate cAMP production and incubate for a specified time.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on ELISA, HTRF, or AlphaScreen technology.

-

-

Data Analysis: Generate concentration-response curves for the antagonist's inhibition of LPA-stimulated cAMP production and calculate the IC50 value.

ERK Phosphorylation Assay (Western Blot or In-Cell Western)

This assay assesses the activation of the MAPK/ERK pathway, which can be downstream of Gq and other G protein signaling.

-

Objective: To determine the effect of an LPA5 antagonist on LPA-induced phosphorylation of ERK1/2.

-

Methodology (Western Blot):

-

Cell Treatment: Culture cells to near confluence, serum-starve them, and then pre-incubate with the antagonist before stimulating with LPA for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

-

Data Analysis: Quantify the band intensities and express the level of p-ERK as a ratio to total ERK.

Conclusion

LPA5 antagonists represent a promising class of therapeutic agents with a well-defined mechanism of action centered on the competitive inhibition of the LPA5 receptor. By blocking the downstream signaling pathways mediated by Gq, G12/13, and Gs proteins, these antagonists can modulate a range of cellular responses implicated in inflammation, neuropathic pain, and other pathological conditions. The continued development and characterization of potent and selective LPA5 antagonists hold significant potential for addressing unmet medical needs.

References

- 1. LPA5 Is an Inhibitory Receptor That Suppresses CD8 T-Cell Cytotoxic Function via Disruption of Early TCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdc-berlin.de [mdc-berlin.de]

- 4. What are LPA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the LPA5 Receptor Signaling Pathway and its Antagonism by LPA5 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lysophosphatidic acid receptor 5 (LPA5) signaling pathway, a critical mediator in various physiological and pathological processes. It details the molecular mechanisms of LPA5 activation, the pharmacological profile of LPA5 antagonist 2 (also known as compound 65), and the experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals engaged in G protein-coupled receptor (GPCR) research and the development of novel therapeutics targeting this pathway, particularly for inflammatory and neuropathic pain.[1][2][3]

The LPA5 Receptor and its Endogenous Ligand

Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as an extracellular signaling molecule, regulating a wide array of cellular processes including proliferation, migration, survival, and cytoskeletal rearrangement.[4][5] LPA exerts its effects by activating at least six specific seven-transmembrane G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.

LPA5, also known as GPR92, is a member of this receptor family. It shares approximately 35% similarity with LPA4 and is more closely related to the P2Y purinergic receptors than to the LPA1-3 (EDG family) receptors. LPA5 is expressed in various tissues, including the small intestine, spleen, dorsal root ganglia, and immune cells like microglia, mast cells, and lymphocytes. Its involvement in neuropathic pain, inflammation, and immune responses has made it a significant target for therapeutic intervention.

The LPA5 Signaling Cascade

Upon activation by LPA, the LPA5 receptor couples to multiple heterotrimeric G proteins to initiate downstream signaling cascades. The primary coupling partners are Gαq/11 and Gα12/13.

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key measurable output of LPA5 activation.

-

G12/13 Pathway: Coupling to G12/13 proteins leads to the activation of the small GTPase Rho. The Rho/Rho-kinase (ROCK) pathway is a central regulator of the actin cytoskeleton, and its activation through LPA5 can induce cellular responses such as stress fiber formation and neurite retraction.

-

cAMP Modulation: Activation of LPA5 has also been shown to induce the accumulation of cyclic adenosine monophosphate (cAMP). While this effect is well-documented, the G-protein responsible is not definitively Gs, and the mechanism may involve alternative pathways. This cAMP response provides another critical endpoint for assessing receptor activity and antagonism.

This compound blocks these signaling events by competitively binding to the LPA5 receptor, preventing its activation by LPA.

Profile of this compound (Compound 65)

This compound is a potent and selective isoquinolone-based antagonist of the LPA5 receptor. It was developed as part of a series of compounds designed to improve upon earlier LPA5 antagonists by enhancing in vivo efficacy, metabolic stability, and brain permeability. Its high aqueous solubility and ability to attenuate nociceptive hypersensitivity make it a valuable tool for researching inflammatory and neuropathic pain.

| Property | Value | Source |

| IUPAC Name | 4-(4-fluoropiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one | |

| Molecular Formula | C26H25FN2O4S | |

| CAS Number | 2839471-44-0 | |

| Molecular Weight | 480.6 g/mol |

Quantitative Data on LPA5 Antagonists

The potency of this compound and related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound (Cpd 65) | Calcium Mobilization | RH7777-hLPA5 | 69 | |

| This compound (Cpd 65) | cAMP Accumulation | RH7777-hLPA5 | 340 | |

| AS2717638 (Cpd 2) | cAMP Accumulation | CHO-hLPA5 | 38 | |

| AS2717638 (Cpd 2) | Calcium Mobilization | RH7777-hLPA5 | 36 | |

| LPA5 antagonist 1 (Cpd 66) | Calcium Mobilization | RH7777-hLPA5 | 32 | |

| LPA5 antagonist 1 (Cpd 66) | cAMP Accumulation | RH7777-hLPA5 | 350 | |

| TC LPA5 4 | Calcium Mobilization | LPA5-RH7777 | 800 |

Note: Assay conditions and cell lines can lead to variations in reported IC50 values.

Detailed Experimental Protocols

Characterization of LPA5 antagonists relies on robust cell-based assays that measure downstream signaling events. Below are detailed protocols for key experiments.

This assay is a primary method for evaluating antagonists of Gq-coupled receptors like LPA5. It measures the inhibition of agonist-induced intracellular calcium release.

Principle: Cells expressing LPA5 are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, Gq activation leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.

Methodology:

-

Cell Culture: RH7777 cells stably expressing human LPA5 (RH7777-hLPA5) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates. Cells are grown to near confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. A probenecid solution may be included to prevent dye leakage.

-

Compound Addition: The loading buffer is removed, and cells are washed. A buffer solution containing varying concentrations of the LPA5 antagonist (e.g., this compound, 0-10 µM) is added to the wells. The plate is incubated for 15-30 minutes.

-

Agonist Stimulation and Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured for several seconds. An LPA agonist (e.g., hexadecyl LPA 16:0 at its EC80 concentration) is then automatically injected into each well, and the fluorescence intensity is monitored in real-time for 1-2 minutes.

-

Data Analysis: The change in fluorescence (peak minus baseline) is calculated. The antagonist's effect is determined by comparing the response in its presence to the response with agonist alone. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

This assay quantifies the modulation of intracellular cAMP levels, a key second messenger in many GPCR pathways. For LPA5, antagonists are tested for their ability to block agonist-induced cAMP accumulation.

Principle: Cells expressing LPA5 are incubated with an antagonist before being stimulated with an agonist in the presence of a phosphodiesterase (PDE) inhibitor, which prevents cAMP degradation. The total accumulated cAMP is then measured, typically using a competitive immunoassay like ELISA or a bioluminescence/fluorescence resonance energy transfer (BRET/FRET) based biosensor.

Methodology:

-

Cell Culture: CHO-K1 or RH7777 cells stably expressing hLPA5 are seeded in 96-well plates and grown overnight.

-

Compound Incubation: The culture medium is replaced with a stimulation buffer containing a PDE inhibitor (e.g., IBMX). Varying concentrations of the LPA5 antagonist are added, and the cells are pre-incubated for 15-30 minutes.

-

Agonist Stimulation: An LPA5 agonist (e.g., hexadecyl LPA 16:0) is added to the wells, and the cells are incubated for an additional 30-60 minutes at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The stimulation is terminated, and the cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF).

-

Data Analysis: The signal from the detection method is measured. A standard curve is used to convert the signal to cAMP concentration. The inhibitory effect of the antagonist is calculated, and IC50 values are determined from the dose-response curve.

This is a functional membrane-based assay that provides a direct measure of G-protein activation, a proximal event to receptor binding.

Principle: In the inactive state, a GPCR is associated with a G-protein heterotrimer with GDP bound to the Gα subunit. Agonist binding promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits and accumulates. An antagonist will prevent the agonist-induced increase in [35S]GTPγS binding.

Methodology:

-

Membrane Preparation: Cells overexpressing the LPA5 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the crude membrane fraction, which is then washed and resuspended.

-

Binding Reaction: The cell membranes are incubated in an assay buffer containing GDP, the LPA5 antagonist at various concentrations, and the LPA agonist.

-

Initiation of Assay: The reaction is initiated by adding [35S]GTPγS. The mixture is incubated, typically for 60 minutes at 30°C, to allow for binding.

-

Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound [35S]GTPγS to pass through. The filters are washed quickly with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the antagonist concentration to determine the IC50 value.

Conclusion

The LPA5 receptor is a multifaceted signaling hub implicated in significant pathologies, most notably pain and inflammation. This compound (compound 65) represents a potent and selective pharmacological tool for interrogating these pathways and serves as a promising lead for the development of novel analgesic and anti-inflammatory therapeutics. The detailed protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug developers to effectively study the LPA5 signaling axis and evaluate the activity of new chemical entities targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithnj.com [researchwithnj.com]

- 4. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdc-berlin.de [mdc-berlin.de]

Introduction to LPA5 and its Therapeutic Potential

An in-depth technical guide on the discovery and synthesis of a novel LPA5 antagonist is presented below, focusing on a representative compound series. This guide is intended for researchers, scientists, and drug development professionals.

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), LPAR1-6. Among these, LPA5 (GPR92) has emerged as a promising therapeutic target for a variety of indications, including neuropathic pain, fibrosis, and cancer. LPA5 is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The development of selective LPA5 antagonists is a key strategy for modulating its pathological effects.

Discovery of a Novel LPA5 Antagonist Series

The discovery of potent and selective LPA5 antagonists has been an area of active research. One notable series of antagonists is based on a piperidinyl-containing scaffold. The discovery process typically involves high-throughput screening (HTS) to identify initial hits, followed by a rigorous lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening (HTS)

A cell-based functional assay measuring the inhibition of LPA-induced cAMP decrease is a common HTS format for identifying LPA5 antagonists. A library of small molecules is screened for their ability to block the effect of LPA on LPA5-expressing cells.

Lead Optimization

Initial hits from the HTS are subjected to medicinal chemistry efforts to establish a structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to enhance its affinity for LPA5 and its selectivity over other LPA receptors and off-target proteins. For the piperidinyl-containing series, key modifications often focus on the substituents on the piperidine ring and the aromatic moieties attached to the core scaffold.

Synthesis of a Representative LPA5 Antagonist

The synthesis of a representative LPA5 antagonist from the piperidinyl-containing series is outlined below. The general synthetic scheme involves the coupling of key building blocks to assemble the final molecule.

(Note: As a specific "LPA5 antagonist 2" is not publicly defined, a representative synthesis for a potent antagonist from a known chemical series is described.)

Scheme 1: General Synthesis of a Piperidinyl-based LPA5 Antagonist

A multi-step synthesis is typically required. Key steps often include:

-

Synthesis of the Piperidine Core: A substituted piperidine derivative is prepared, often starting from commercially available materials.

-

Coupling Reactions: The piperidine core is coupled with other aromatic or heteroaromatic fragments using standard cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

-

Final Modification and Purification: The final steps may involve deprotection, further functionalization, and purification by chromatography to yield the desired antagonist.

Quantitative Data and Structure-Activity Relationship (SAR)

The lead optimization process generates a wealth of quantitative data that informs the SAR. The following table summarizes representative data for a series of piperidinyl-based LPA5 antagonists.

| Compound | R1 Group | R2 Group | LPA5 IC50 (nM) | LPA1 IC50 (nM) | hERG IC50 (µM) |

| 1a | H | Phenyl | 520 | >10000 | 5.3 |

| 1b | Me | Phenyl | 250 | >10000 | 8.1 |

| 1c | H | 4-F-Phenyl | 85 | >10000 | 12.5 |

| 1d | Me | 4-F-Phenyl | 12 | >10000 | >30 |

| 1e | H | Thiophene | 310 | >10000 | 7.8 |

| 1f | Me | Thiophene | 98 | >10000 | 15.2 |

Table 1: Structure-Activity Relationship of Piperidinyl-based LPA5 Antagonists

The data clearly indicates that the introduction of a methyl group at the R1 position and a fluorine atom on the phenyl ring at the R2 position (Compound 1d ) significantly improves the potency and selectivity for LPA5, while also reducing off-target effects on the hERG channel.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.

LPA5 Functional Assay (cAMP Measurement)

This assay quantifies the ability of a compound to antagonize the LPA-induced inhibition of cAMP production.

-

Cell Line: CHO or HEK293 cells stably expressing human LPA5.

-

Protocol:

-

Cells are seeded in 96-well plates and grown to confluency.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to allow cAMP accumulation.

-

Cells are pre-incubated with varying concentrations of the antagonist for 15-30 minutes.

-

LPA is added at a concentration corresponding to its EC80 value to stimulate the receptor.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

In Vivo Efficacy Model (Neuropathic Pain)

The Chung model of spinal nerve ligation in rats is a widely used model to assess the efficacy of analgesics for neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: The L5 spinal nerve is tightly ligated.

-

Drug Administration: The LPA5 antagonist is administered orally or intraperitoneally at various doses.

-

Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to a mechanical stimulus) is measured using von Frey filaments before and after drug administration.

-

Data Analysis: The percentage reversal of allodynia is calculated for each dose group.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of complex information.

Caption: LPA5 receptor signaling pathway and point of antagonist intervention.

Caption: A typical workflow for a high-throughput screen to identify LPA5 antagonists.

The Structure-Activity Relationship of LPA5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of antagonists targeting the lysophosphatidic acid receptor 5 (LPA5). LPA5 has emerged as a promising therapeutic target for a range of indications, including neuropathic pain, inflammation, and cancer. This document summarizes the key chemical scaffolds, quantitative activity data, detailed experimental protocols, and the underlying signaling pathways to facilitate further research and development in this area.

Core Concepts in LPA5 Antagonist Development

The development of potent and selective LPA5 antagonists has largely centered around non-lipid small molecules. The primary chemical scaffolds explored to date include isoquinolone derivatives and, to a lesser extent, pyrazole carboxylic acids. The isoquinolone core has been extensively investigated, leading to the identification of highly potent antagonists with favorable pharmacokinetic profiles.

Isoquinolone Scaffold: A Deep Dive into SAR

A significant body of research has focused on the optimization of the isoquinolone scaffold. The general structure consists of a central isoquinolone ring system with substitutions at the 2, 4, 6, and 7-positions.

Key SAR findings for the isoquinolone scaffold include:

-

2-Position: Substituted phenyl groups and bicyclic aromatic rings, such as benzothiophenes and benzofurans, are well-tolerated at this position. Non-polar substituents at the 3-position of a phenyl ring are generally preferred.

-

4-Position: 4-substituted piperidines are favored at this position. Small, non-polar substitutions on the piperidine ring are well-tolerated and can enhance potency.

-

6- and 7-Positions: Methoxy groups at these positions are crucial for antagonistic activity. Removal or replacement of these methoxy groups leads to a significant or complete loss of potency.[1]

The following tables summarize the quantitative SAR data for a series of isoquinolone-based LPA5 antagonists, with activity measured through calcium mobilization and cAMP assays.

Table 1: SAR of Isoquinolone LPA5 Antagonists - 2-Position Modifications

| Compound | R Group (2-Position) | Calcium IC50 (nM) | cAMP IC50 (nM) |

| AS2717638 (2) | 5-methyl-1,2-benzoxazol-3-yl | 36 | 38[1] |

| 3 | 3-(dimethylamino)phenyl | 120 | - |

| 46 | 3-isopropylphenyl | 63 | - |

| 47 | 3-tert-butylphenyl | 173 | - |

| 48 | 3-isopropoxyphenyl | 630 | - |

| 55 | Benzofuran-2-yl | 41 | 120 |

| 56 | 3-methylbenzofuran-2-yl | 23 | 90 |

| 58 | 3-methylbenzothiophen-2-yl | 18 | 130 |

Table 2: SAR of Isoquinolone LPA5 Antagonists - 4-Position Modifications

| Compound | R' Group (at 4-position of piperidine) | Calcium IC50 (nM) | cAMP IC50 (nM) |

| 23 | H | 35 | 170 |

| 24 | F | 33 | 140 |

| 26 | Acetylenyl | 46 | 130 |

| 27 | Methylacetylenyl | 91 | - |

| 29 | CONH2 | >10,000 | - |

Table 3: SAR of Isoquinolone LPA5 Antagonists - 6- and 7-Position Modifications

| Compound | Modification | Calcium IC50 (nM) |

| 34 | 6-des-methoxy | 1620 |

| 35 | 7-des-methoxy | >10,000 |

| 38 | 7-propoxy | 480 |

| 39 | 7-trifluoroethoxy | 2500 |

Pyrazole Carboxylic Acid Scaffold

The first reported LPA5 antagonist was a pyrazole carboxylic acid derivative, identified through high-throughput screening. This scaffold, while less potent than the optimized isoquinolones, provided the initial proof-of-concept for non-lipid LPA5 antagonists. Compound 1, a representative of this class, exhibited an IC50 of 800 nM and was shown to inhibit platelet activation.[1]

Experimental Protocols

The characterization of LPA5 antagonists relies on robust in vitro functional assays. The two most commonly employed methods are the calcium mobilization assay and the cAMP accumulation assay, reflecting the primary signaling pathways of the LPA5 receptor.

Calcium Mobilization Assay (FLIPR-based)

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an LPA5 agonist.

Workflow:

Detailed Methodology:

-

Cell Culture: Human LPA5-expressing RH7777 cells are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Antagonist compounds at various concentrations are added to the wells and incubated for 30 minutes.

-

Agonist Stimulation: An LPA5 agonist (e.g., 18:1 LPA) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The IC50 values are calculated from the concentration-response curves.

cAMP Accumulation Assay (HTRF-based)

This assay quantifies the ability of an antagonist to block the LPA5-mediated increase in intracellular cyclic adenosine monophosphate (cAMP).

Workflow:

Detailed Methodology:

-

Cell Preparation: Human LPA5-expressing CHO-K1 cells are grown, harvested, and resuspended in assay buffer containing a phosphodiesterase inhibitor.

-

Compound and Agonist Addition: The cell suspension is added to a 384-well plate containing the antagonist compounds at various concentrations, followed by the addition of an LPA5 agonist.

-

cAMP Accumulation: The plate is incubated for 30 minutes at room temperature to allow for cAMP production.

-

Cell Lysis and Detection: Lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP cryptate) is added to each well.

-

Incubation: The plate is incubated for 1 hour at room temperature.

-

HTRF Measurement: The HTRF signal is read on a compatible plate reader.

-

Data Analysis: The IC50 values are determined from the concentration-response curves.

LPA5 Signaling Pathways

LPA5 is a G protein-coupled receptor (GPCR) that primarily couples to Gq and G12/13 proteins, leading to the activation of distinct downstream signaling cascades.

Gq-Mediated Signaling

Activation of the Gq pathway by LPA5 leads to an increase in intracellular calcium.

G12/13-Mediated Signaling

Coupling of LPA5 to G12/13 proteins activates the Rho signaling pathway, which is involved in cytoskeletal rearrangements.

References

The LPA5 Receptor: A Novel Target in Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Emerging evidence has identified the lysophosphatidic acid (LPA) signaling axis as a critical player in the pathophysiology of this disorder. While the role of the LPA1 receptor has been extensively studied, recent research has brought the LPA5 receptor to the forefront as a distinct and promising target for the development of novel analgesics. This technical guide provides a comprehensive overview of the function of the LPA5 receptor in neuropathic pain, detailing its signaling pathways, preclinical evidence, and key experimental methodologies used in its investigation.

Introduction to the LPA5 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1] The LPA5 receptor, also known as GPR92, is highly expressed in tissues integral to pain processing, including the dorsal root ganglion (DRG) and the spinal cord dorsal horn.[2][3] Unlike the well-characterized LPA1 receptor, which primarily signals through Gαi to decrease cyclic AMP (cAMP) levels, LPA5 couples to Gα12/13 and Gαq proteins.[3][4] This distinct signaling profile results in the activation of downstream pathways that contribute to neuronal sensitization and the amplification of pain signals.

LPA5 Receptor Signaling in Neuropathic Pain

The activation of the LPA5 receptor by LPA initiates a cascade of intracellular events that are implicated in the development and maintenance of neuropathic pain. The primary signaling pathways are detailed below.

Gα12/13 and Gαq Signaling

Upon LPA binding, the LPA5 receptor activates Gα12/13 and Gαq. Gα12/13 activation leads to the stimulation of the RhoA/ROCK pathway, which is involved in cytoskeletal reorganization and has been implicated in neuronal hyperexcitability. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium mobilization and the activation of protein kinase C (PKC), respectively, both of which are critical for synaptic plasticity and neuronal sensitization.

Cyclic AMP (cAMP) and pCREB Pathway

A key distinguishing feature of LPA5 signaling in the context of neuropathic pain is its ability to increase intracellular cAMP levels. This is in stark contrast to the LPA1 receptor, which decreases cAMP. The elevation of cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133, leading to its activation (pCREB). pCREB is a transcription factor that regulates the expression of genes involved in neuronal plasticity and hyperexcitability, thereby contributing to the central sensitization observed in neuropathic pain states. Studies have shown that in animal models of neuropathic pain, the analgesic effects of LPA5 deletion are associated with a reduction in pCREB expression in the spinal cord dorsal horn.

Figure 1: LPA5 receptor signaling pathways in neuropathic pain.

Preclinical Evidence for the Role of LPA5 in Neuropathic Pain

A substantial body of preclinical evidence supports the involvement of the LPA5 receptor in neuropathic pain. Studies utilizing genetic knockout models and pharmacological antagonists have consistently demonstrated that targeting LPA5 can ameliorate pain-like behaviors in various animal models of neuropathic pain.

Genetic Deletion of LPA5

Mice lacking the LPA5 receptor (Lpar5-/-) exhibit a significant reduction in mechanical allodynia and thermal hyperalgesia in the partial sciatic nerve ligation (PSNL) model of neuropathic pain. Importantly, these mice do not show alterations in baseline pain perception, suggesting that LPA5 is primarily involved in pathological pain states. The protective phenotype in Lpar5-/- mice is associated with decreased phosphorylation of CREB in the spinal cord dorsal horn, further implicating the cAMP/pCREB pathway in LPA5-mediated neuropathic pain.

Pharmacological Inhibition of LPA5

The development of selective LPA5 receptor antagonists has provided further validation for this receptor as a therapeutic target. Administration of LPA5 antagonists, such as AS2717638 and compound 7e, has been shown to reverse mechanical allodynia in rodent models of neuropathic and inflammatory pain. These findings highlight the potential for small molecule inhibitors of LPA5 to be developed as novel analgesics.

Quantitative Data on LPA5 Receptor Function

The following tables summarize key quantitative data related to LPA5 receptor binding, activation, and inhibition.

Table 1: LPA5 Receptor Binding Affinities (Kd)

| Ligand | Receptor | Kd (nM) | Method | Reference |

| 18:1 LPA | LPA5 | 88.6 | Radioligand Binding |

Table 2: Potency of LPA5 Receptor Antagonists

| Antagonist | Assay | IC50 (nM) | Species | Reference |

| AS2717638 | cAMP Assay | 38 | Rat | |

| Compound 3 (cpd3) | Calcium Mobilization | 141 (HMC-1 cells), 730 (BV-2 cells) | Human, Mouse | |

| Compound 7e | Calcium Mobilization | 120 | Human |

Key Experimental Protocols

The investigation of the LPA5 receptor's role in neuropathic pain relies on a set of well-established experimental protocols. Detailed methodologies for key experiments are provided below.

Partial Sciatic Nerve Ligation (PSNL) Model in Mice

This surgical model is widely used to induce a robust and long-lasting neuropathic pain state.

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a small incision on the lateral surface of the thigh.

-

Expose the sciatic nerve by blunt dissection of the biceps femoris muscle.

-

Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a non-absorbable suture (e.g., 8-0 silk).

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

Assess pain-like behaviors (e.g., mechanical allodynia) at various time points post-surgery.

Figure 2: Experimental workflow for the Partial Sciatic Nerve Ligation (PSNL) model.

Assessment of Mechanical Allodynia using the von Frey Test

The von Frey test is a standard behavioral assay to measure mechanical sensitivity in rodents.

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

-

A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

-

The 50% paw withdrawal threshold is determined using the up-down method.

Measurement of cAMP Levels

cAMP accumulation assays are crucial for studying LPA5 receptor signaling.

Procedure (using a commercial ELISA kit):

-

Culture appropriate cells (e.g., HEK293 cells expressing LPA5 or primary neurons).

-

Treat the cells with LPA agonists or antagonists at various concentrations.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

The amount of colored product is inversely proportional to the amount of cAMP in the sample.

Immunohistochemistry for pCREB in Spinal Cord Sections

This technique is used to visualize and quantify the activation of CREB in the spinal cord.

Procedure:

-

Perfuse the animal with paraformaldehyde to fix the tissues.

-

Dissect the lumbar spinal cord and post-fix in paraformaldehyde.

-

Cryoprotect the tissue in a sucrose solution and embed in an appropriate medium.

-

Cut transverse sections of the spinal cord using a cryostat.

-

Mount the sections on slides and perform antigen retrieval if necessary.

-

Incubate the sections with a primary antibody specific for pCREB (phospho-S133).

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the pCREB-positive cells in the dorsal horn using fluorescence microscopy.

Figure 3: Experimental workflow for pCREB immunohistochemistry.

Therapeutic Potential and Future Directions

The distinct signaling mechanism of the LPA5 receptor and the compelling preclinical data make it an attractive target for the development of novel non-opioid analgesics for neuropathic pain. The development of potent and selective LPA5 antagonists is a key area of ongoing research. While no LPA5-targeted therapies are currently in clinical trials for neuropathic pain, the foundational research provides a strong rationale for their advancement.

Future research should focus on:

-

Developing highly selective and bioavailable LPA5 antagonists with favorable pharmacokinetic profiles.

-

Investigating the role of LPA5 in different types of neuropathic pain, including chemotherapy-induced and diabetic neuropathy.

-

Elucidating the downstream targets of the LPA5-cAMP-pCREB signaling pathway to identify additional therapeutic targets.

-

Conducting clinical trials to evaluate the safety and efficacy of LPA5 antagonists in patients with neuropathic pain.

Conclusion

The LPA5 receptor has emerged as a critical mediator of neuropathic pain through a signaling pathway distinct from that of the LPA1 receptor. Its activation in the DRG and spinal cord leads to increased cAMP and pCREB, contributing to central sensitization. The robust preclinical evidence from genetic and pharmacological studies strongly supports the therapeutic potential of targeting the LPA5 receptor. This technical guide provides a comprehensive resource for researchers and drug development professionals to advance the understanding and therapeutic targeting of the LPA5 receptor for the treatment of neuropathic pain.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 2. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 3. Targeted Deletion of LPA5 Identifies Novel Roles for Lysophosphatidic Acid Signaling in Development of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted deletion of LPA5 identifies novel roles for lysophosphatidic acid signaling in development of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

LPA5 Antagonist Target Validation: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Target Validation of LPA5 Antagonists.

Introduction

Lysophosphatidic acid receptor 5 (LPA5), also known as GPR92, is a G protein-coupled receptor that has emerged as a promising therapeutic target for a range of pathologies, most notably neuropathic pain, inflammation, and certain cancers.[1][2][3] Lysophosphatidic acid (LPA), a bioactive phospholipid, is the endogenous ligand for LPA5. The interaction of LPA with LPA5 initiates a cascade of intracellular signaling events that contribute to disease progression.[3][4] Consequently, the development of selective LPA5 antagonists is an area of intense research interest.

This technical guide provides a comprehensive overview of the essential studies required to validate LPA5 as a therapeutic target. It details the key in vitro and in vivo experimental protocols, presents quantitative data for prominent LPA5 antagonists, and outlines the critical signaling pathways and a typical target validation workflow.

LPA5 Signaling Pathways

LPA5 activation by LPA initiates signaling through multiple G protein--coupled pathways. The receptor primarily couples to Gαq/11 and Gα12/13 proteins.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway: The Gα12/13 pathway activation stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This cascade is involved in cytoskeletal rearrangements, including stress fiber formation and neurite retraction.

-

cAMP Modulation: LPA5 signaling can also lead to the accumulation of cyclic adenosine monophosphate (cAMP), although the exact G protein responsible for this effect is not fully elucidated.

Below is a diagram illustrating the primary signaling cascades initiated by LPA5 activation.

References

The Discovery of Isoquinolone Derivatives as Potent and Orally Bioavailable LPA5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of isoquinolone derivatives as selective antagonists for the lysophosphatidic acid receptor 5 (LPA5). LPA5, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for the treatment of chronic pain, including neuropathic and inflammatory pain. This document details the structure-activity relationships (SAR), in vitro and in vivo pharmacology, and pharmacokinetic properties of a novel series of isoquinolone-based LPA5 antagonists.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through at least six GPCRs (LPA1-6)[1]. LPA5, in particular, is highly expressed in the spinal cord and dorsal root ganglion, key areas involved in pain signaling[2]. Blockade of LPA5 has been shown to be effective in various pain models, highlighting the therapeutic potential of LPA5 antagonists[1]. An early isoquinolone-based LPA5 antagonist, AS2717638, demonstrated analgesic effects but had moderate in vivo efficacy[1][3]. This spurred further research to identify novel isoquinolone derivatives with improved potency, selectivity, and drug-like properties.

LPA5 Signaling Pathway

LPA5 activation by LPA initiates a cascade of intracellular signaling events. The receptor couples to Gq and G12/13 proteins. Gq activation leads to an increase in intracellular calcium levels, while G12/13 coupling is associated with neurite retraction. Additionally, LPA5 activation can induce the accumulation of cyclic AMP (cAMP).

References

- 1. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LPA5 Antagonist Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathological conditions, including neuropathic pain and inflammation. The development of selective LPA5 antagonists is a key objective in harnessing its therapeutic potential. This document provides detailed protocols for two robust cell-based functional assays designed to identify and characterize LPA5 antagonists: a Calcium Mobilization Assay and a cAMP Reporter Gene Assay. These assays measure distinct downstream signaling events following LPA5 activation, offering a comprehensive approach to antagonist screening and pharmacological profiling.

Assay Method 1: Calcium Mobilization Assay

Principle

The LPA5 receptor is known to couple with Gαq/11 proteins.[1] Upon activation by an agonist like lysophosphatidic acid (LPA), this G protein pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[2] This transient increase in intracellular Ca2+ can be detected using fluorescent calcium-sensitive dyes. In this antagonist assay format, a test compound's ability to inhibit the Ca2+ flux induced by a known LPA5 agonist is quantified, typically using a high-throughput platform like a Fluorometric Imaging Plate Reader (FLIPR).[3][4]

LPA5 Gαq Signaling Pathway

Experimental Protocol

This protocol is optimized for a 96-well format using a FLIPR system.

Materials:

-

Cell Line: RH7777 cells stably expressing human LPA5 (RH7777-hLPA5).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Agonist: Hexadecyl LPA 16:0.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Dye Loading Buffer: FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Kit) reconstituted in Assay Buffer, often containing probenecid.

-

Plates: Black-walled, clear-bottom 96-well microplates.

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Seeding:

-

Culture RH7777-hLPA5 cells to approximately 80% confluency.

-

Harvest cells and resuspend in culture medium.

-

Seed cells into 96-well plates at a density of 30,000 - 50,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of test antagonist compounds in Assay Buffer. A typical starting concentration is 10 mM, diluted to a 10-point concentration curve.

-

Prepare the agonist (Hexadecyl LPA 16:0) solution in Assay Buffer at a concentration that will yield a final EC80 concentration (e.g., 30 nM) in the assay well.

-

-

Dye Loading:

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the prepared Dye Loading Buffer to each well.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

-

-

Antagonist Incubation:

-

Transfer the cell plate to the FLIPR instrument.

-

Add the serially diluted antagonist compounds to the respective wells. A typical addition is 50 µL.

-

Incubate for 15-30 minutes at room temperature within the instrument.

-

-

Agonist Stimulation and Signal Reading:

-

Set the FLIPR instrument to record fluorescence (e.g., Excitation: 470-495 nm, Emission: 515-575 nm).

-

Establish a stable baseline reading for 10-20 seconds.

-

Add 50 µL of the EC80 agonist solution to all wells simultaneously using the FLIPR's integrated pipettor.

-

Immediately begin recording the fluorescence signal for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (Peak - Baseline) is used to determine the response.

-

Normalize the data to controls: 0% inhibition (agonist only) and 100% inhibition (no agonist).

-

Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

Data Presentation

| Compound Name | Cell Line | Assay Type | Agonist (Conc.) | IC50 Value | Reference |

| TCLPA5-4 | RH7777-hLPA5 | Calcium Mobilization | LPA | 0.8 µM | [5] |

| AS2717638 | BV-2 Microglia | Calcium Mobilization | LPA | 38 nM | |

| Compound 65 | RH7777-hLPA5 | Calcium Mobilization | Hexadecyl LPA (30nM) | ~30-40 nM | |

| Compound 66 | RH7777-hLPA5 | Calcium Mobilization | Hexadecyl LPA (30nM) | ~30-40 nM |

Assay Method 2: cAMP Reporter Gene Assay

Principle

In addition to Gαq coupling, LPA5 activation can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. This can occur through coupling to various G proteins (e.g., Gαs, Gαi, or Gα12/13). A cAMP assay measures a compound's ability to block the LPA-induced change in cAMP. This is commonly achieved using competitive immunoassays with time-resolved FRET (TR-FRET) technology, such as HTRF®. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. An antagonist will reverse the effect of an LPA agonist on cAMP levels, resulting in a measurable change in the FRET signal.

LPA5 cAMP Signaling Pathway

Experimental Protocol

This protocol is a general guideline for an HTRF®-based cAMP antagonist assay in a 384-well format.

Materials:

-

Cell Line: CHO-K1 cells stably expressing human LPA5 (CHO-hLPA5) or RH7777-hLPA5.

-

Culture Medium: Ham's F-12 or DMEM with 10% FBS, appropriate selection antibiotics (e.g., G418), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Agonist: Hexadecyl LPA 16:0.

-

Assay Buffer: As recommended by the kit manufacturer, often HBSS or PBS-based.

-

cAMP Assay Kit: HTRF® cAMP dynamic kit or equivalent.

-

Plates: Low-volume, white 384-well microplates.

-

Instrumentation: HTRF®-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture CHO-hLPA5 cells to 80-90% confluency.

-

Harvest cells and resuspend in Assay Buffer at a predetermined optimal density (e.g., 5,000 cells per well).

-

-

Compound and Agonist Plating:

-

Prepare serial dilutions of antagonist compounds in Assay Buffer.

-

Add a small volume (e.g., 5 µL) of the diluted antagonists to the wells of the 384-well plate.

-

Add 5 µL of Assay Buffer to control wells.

-

-

Cell Addition and Antagonist Incubation:

-

Add 5 µL of the cell suspension to each well containing the antagonist compounds.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Prepare the agonist (Hexadecyl LPA 16:0) at a concentration that will yield a final EC80 concentration.

-

Add 5 µL of the agonist solution to the wells. For Gαi-coupled pathways, cells are often co-stimulated with forskolin to induce a basal level of cAMP that can then be inhibited by the agonist.

-

Incubate for 30 minutes at room temperature.

-

-

Detection Reagent Addition:

-

Prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the kit protocol.

-

Add 5 µL of cAMP-d2 solution to each well.

-

Add 5 µL of anti-cAMP cryptate solution to each well.

-

-

Final Incubation and Signal Reading:

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

-

-

Data Analysis:

-

Calculate the 665/620 emission ratio and normalize the data.

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the normalized HTRF® ratio against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

Data Presentation

| Compound Name | Cell Line | Assay Type | Agonist | IC50 Value | Reference |

| AS2717638 | CHO-hLPA5 | cAMP Accumulation | LPA | 38 nM | |

| Compound 2 | RH7777-hLPA5 | cAMP Assay | Hexadecyl LPA | 210 nM | |

| Compound 65 | RH7777-hLPA5 | cAMP Assay | Hexadecyl LPA | ~200-300 nM | |

| Compound 66 | RH7777-hLPA5 | cAMP Assay | Hexadecyl LPA | ~200-300 nM |

References

- 1. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

Application Notes and Protocols for Calcium Mobilization Assay to Evaluate LPA5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts a wide range of biological effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA receptor 5 (LPA5).[1][2][3] The LPA5 receptor is implicated in various physiological and pathological processes, including inflammatory diseases and cancer.[2][4] Activation of LPA5 can lead to the coupling of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in many signaling cascades. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust method for studying receptor activation.

This document provides detailed application notes and protocols for a calcium mobilization assay designed to identify and characterize antagonists of the LPA5 receptor, exemplified by a hypothetical compound "LPA5 antagonist 2". This assay is a homogeneous, fluorescence-based method suitable for high-throughput screening (HTS) and detailed pharmacological characterization of novel LPA5 antagonists.

Signaling Pathway

The activation of the LPA5 receptor by its ligand, LPA, initiates a signaling cascade that results in an increase in intracellular calcium concentration. This pathway is a common target for drug discovery efforts aimed at modulating LPA5 activity.

Experimental Workflow

The experimental workflow for the calcium mobilization assay involves several key steps, from cell preparation to data analysis. This process is designed for efficiency and reproducibility, particularly in a high-throughput screening context.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| Cells expressing human LPA5 | In-house or Commercial | N/A |

| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Fluo-4 NW Calcium Assay Kit | Thermo Fisher Scientific | F36205 |

| LPA (18:1) | Avanti Polar Lipids | 857130P |

| This compound | N/A | N/A |

| 96-well black, clear bottom plates | Corning | 3603 |

| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |

| HEPES | Thermo Fisher Scientific | 15630080 |

| Probenecid | Sigma-Aldrich | P8761 |

| DMSO | Sigma-Aldrich | D2650 |

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

1. Cell Preparation

-

Culture cells expressing the human LPA5 receptor in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

On the day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

2. Dye Loading

-

Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. Typically, this involves dissolving the Fluo-4 AM in DMSO and then diluting it in an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

-

Remove the growth medium from the cell plates.

-

Add 100 µL of the Fluo-4 AM dye-loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

3. Compound Preparation and Addition

-

Prepare serial dilutions of "this compound" in the assay buffer. A typical starting concentration for a new compound might be 10 mM in DMSO, which is then serially diluted.

-

Prepare the LPA (agonist) solution in the assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.

-

Add the desired volume of the "this compound" dilutions to the appropriate wells of the cell plate.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to interact with the receptors.

4. Measurement of Calcium Mobilization

-

Place the cell plate into a fluorescence microplate reader (e.g., FlexStation® 3 or similar) equipped with automated liquid handling.

-

Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Initiate the reading, and after establishing a stable baseline fluorescence, inject the LPA agonist solution into the wells.

-

Continue to record the fluorescence intensity for a period of time (e.g., 1-3 minutes) to capture the peak calcium response.

5. Data Analysis

-

The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

To determine the inhibitory effect of "this compound," normalize the data. The response in the absence of the antagonist (LPA alone) is set to 100%, and the response in the absence of LPA (buffer alone) is set to 0%.

-

Plot the normalized response as a function of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal LPA-induced response.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Agonist Potency Determination

| Agonist | EC50 (nM) | Emax (% of maximum) | Hill Slope |

| LPA (18:1) | 15.2 | 100 | 1.1 |

| Control Compound | 25.6 | 98 | 1.0 |

Table 2: Antagonist Potency (IC50) Determination

| Antagonist | IC50 (nM) | Target | Assay Type |

| This compound | 32.0 | LPA5 | Calcium Mobilization |

| Reference Antagonist A | 45.8 | LPA5 | Calcium Mobilization |

| Reference Antagonist B | >10,000 | LPA1 | Calcium Mobilization |

Table 3: Selectivity Profile of this compound

| Receptor | IC50 (nM) | Fold Selectivity vs. LPA5 |

| LPA5 | 32.0 | 1 |

| LPA1 | >10,000 | >312 |

| LPA2 | 1,500 | 47 |

| LPA3 | >10,000 | >312 |

| LPA4 | 5,200 | 162 |

| LPA6 | >10,000 | >312 |

Conclusion

The calcium mobilization assay is a powerful and versatile tool for the discovery and characterization of LPA5 receptor antagonists. By following the detailed protocols and utilizing the data presentation formats outlined in these application notes, researchers can effectively screen compound libraries, determine antagonist potency and selectivity, and advance the development of novel therapeutics targeting the LPA5 receptor. The use of a homogeneous, no-wash assay format with a fluorescent indicator like Fluo-4 provides a robust and high-throughput-compatible method for these studies.

References

- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of LPA5 Antagonists using a cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2] The LPA5 receptor, in particular, is implicated in a variety of physiological and pathophysiological processes, including neuropathic pain and inflammation, making it an attractive target for therapeutic intervention.[3][4][5] LPA5 couples to multiple G protein signaling pathways, including Gq/11, G12/13, and pathways leading to the accumulation of cyclic adenosine monophosphate (cAMP). This modulation of intracellular cAMP levels provides a robust method for quantifying LPA5 receptor activation and inhibition.

This application note provides a detailed protocol for a cell-based functional assay to determine the potency and efficacy of LPA5 receptor antagonists by measuring changes in intracellular cAMP levels. The protocol is optimized for a high-throughput screening (HTS) format using a competitive immunoassay technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

LPA5 Signaling Pathway

LPA5 activation by its ligand, LPA, initiates a signaling cascade that results in the modulation of adenylyl cyclase (AC) activity and subsequent changes in intracellular cAMP concentration. While LPA5 is known to couple to various G proteins, its activation can lead to an increase in cAMP levels. An antagonist will block this LPA-induced cAMP production, providing a measurable output for antagonist activity.

Experimental Principles

This protocol utilizes a competitive immunoassay principle, such as the LANCE® Ultra cAMP TR-FRET assay. In this assay, endogenous cAMP produced by the cells competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. When the Eu-labeled tracer and the ULight-labeled antibody are in close proximity, a FRET signal is generated. An increase in intracellular cAMP levels due to LPA5 activation will displace the Eu-labeled tracer, leading to a decrease in the FRET signal. Conversely, an effective antagonist will block LPA-induced cAMP production, resulting in a higher FRET signal. The signal is inversely proportional to the intracellular cAMP concentration.

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human LPA5 receptor.

-

LPA5 Agonist: Lysophosphatidic Acid (LPA) 18:1.

-

LPA5 Antagonist: Compound of interest (e.g., AS2717638 as a control).

-

cAMP Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Assay Kit (Cisbio).

-

Cell Culture Medium: Ham's F12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.

-

Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

-

Adenylyl Cyclase Activator (for Gi-coupled assays): Forskolin.

-

Plate: 384-well, white, opaque microplate.

-

Plate Reader: TR-FRET capable plate reader (e.g., PerkinElmer EnVision®).

Experimental Workflow

The overall workflow consists of cell preparation, agonist and antagonist dilutions, cell stimulation, and signal detection. It is crucial to first determine the optimal agonist concentration (EC80) to be used in the antagonist screening.

Detailed Experimental Protocols

Part 1: Agonist (LPA) Dose-Response and EC80 Determination

-

Cell Preparation: Culture LPA5-expressing cells in T175 flasks until they reach 70-80% confluency. On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend the pellet in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) to the desired concentration (e.g., 1 x 10^6 cells/mL, requires optimization).

-

Agonist Dilution: Prepare a serial dilution of LPA in Stimulation Buffer.

-

Cell Stimulation: In a 384-well plate, add 5 µL of cells per well. Then, add 5 µL of the LPA serial dilutions to the respective wells. For the basal control, add 5 µL of Stimulation Buffer without LPA.

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature.

-

cAMP Detection: Add 5 µL of Eu-cAMP tracer working solution followed by 5 µL of ULight-anti-cAMP working solution to each well.

-

Final Incubation: Seal the plate, protect from light, and incubate for 1 hour at room temperature.

-

Data Acquisition: Read the plate using a TR-FRET plate reader at emission wavelengths of 665 nm and 615 nm.

-

Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the LPA concentration and fit a sigmoidal dose-response curve to determine the EC50 and EC80 values.

Part 2: Antagonist Dose-Response Assay

-

Cell Preparation: Prepare cells as described in Part 1, Step 1.

-

Antagonist Dilution: Prepare a serial dilution of the LPA5 antagonist compound in Stimulation Buffer.

-

Assay Procedure:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of the antagonist serial dilutions (or vehicle control) to the appropriate wells.

-

Incubate the plate for 20-30 minutes at room temperature.

-

Add 5 µL of LPA agonist at a pre-determined concentration of 2x the final EC80 value. To control wells (basal and antagonist-only), add 5 µL of Stimulation Buffer.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection and Data Acquisition: Follow steps 5-7 from Part 1.

-

Data Analysis: Calculate the 665/615 nm emission ratio. Plot the percentage of inhibition against the antagonist concentration. Fit the data using a sigmoidal dose-response model to determine the IC50 value of the antagonist.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: LPA Agonist Potency

| Parameter | LPA (18:1) |

| EC50 (nM) | Value |

| EC80 (nM) | Value |

| Hill Slope | Value |

| Max Response (RFU) | Value |

| Basal Response (RFU) | Value |

Table 2: LPA5 Antagonist Potency

| Compound | IC50 (nM) | % Inhibition at Max Conc. |

| Test Compound 1 | Value | Value |

| Test Compound 2 | Value | Value |

| AS2717638 (Control) | 38 | Value |

Conclusion

The described cAMP assay protocol provides a robust and reliable method for the functional characterization of LPA5 antagonists in a high-throughput format. This assay is a critical tool for identifying and optimizing lead compounds in drug discovery programs targeting the LPA5 receptor. The TR-FRET-based detection method offers high sensitivity and is amenable to automation, making it ideal for screening large compound libraries. Proper optimization of cell density and agonist concentration is key to achieving a successful and reproducible assay.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Complete Freund's Adjuvant (CFA) Model and the Therapeutic Potential of LPA5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction